(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexatriene ring with two carboxylic acid groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexatriene ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation steps. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the cyclohexatriene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the ring.
Scientific Research Applications
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Similar structure but lacks the triene ring.
Cyclohexa-1,3,5-triene: Similar ring structure but without carboxylic acid groups.
Benzoic acid: Contains a benzene ring with a single carboxylic acid group.
Uniqueness
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid is unique due to the combination of a cyclohexatriene ring and two carboxylic acid groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H6O4 |
---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i5+1,7+1 |
InChI Key |
XNGIFLGASWRNHJ-FBJYZXDHSA-N |
Isomeric SMILES |
C1=CC=[13C](C(=C1)C(=O)O)[13C](=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.